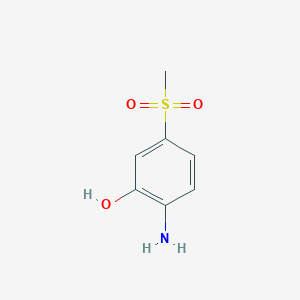

2-Amino-5-(methylsulfonyl)phenol

描述

Significance of Aminophenolic Scaffolds in Organic Synthesis

Aminophenols are a class of aromatic compounds that contain both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. These functional groups are key to their chemical reactivity and utility. The 2-aminophenol (B121084) isomer, in particular, is a crucial precursor in the synthesis of various heterocyclic systems. Due to the proximity of the amino and hydroxyl groups, it readily undergoes condensation reactions to form important structures like benzoxazoles and phenoxazines. chemcess.com These heterocyclic motifs are found in many biologically active compounds and are of significant interest in pharmaceutical research.

The aminophenolic scaffold is a common feature in a wide array of chemical applications. For instance, aminophenol derivatives are vital intermediates in the manufacturing of certain dyes, providing a range of colors for leather, fur, and hair. chemcess.comepo.org In the pharmaceutical industry, these scaffolds are integral to the synthesis of various drugs. A notable example is the use of 4-aminophenol (B1666318) as the final intermediate in the industrial production of paracetamol (acetaminophen). nih.govwikipedia.org Furthermore, derivatives of aminophenols have been investigated for a range of biological activities, including antimicrobial, antidiabetic, analgesic, and antipyretic properties. nih.govnih.govnih.gov

The general synthesis of aminophenols often involves the reduction of the corresponding nitrophenols, which can be achieved using methods like catalytic hydrogenation or reduction with iron. chemcess.comchemicalbook.com

Role of Methylsulfonyl Substituents in Aromatic Systems

The methylsulfonyl (-SO2CH3) group is a powerful electron-withdrawing substituent. When attached to an aromatic ring, it significantly influences the ring's electronic properties and reactivity. This strong deactivating nature is due to both the inductive effect of the highly electronegative oxygen atoms and the potential for resonance stabilization of negative charge. researchgate.net The presence of a methylsulfonyl group can increase the acidity of other substituents on the ring and can direct the course of further chemical reactions. researchgate.net

In the context of electrophilic aromatic substitution, the sulfonyl group is a meta-director. However, its ability to be introduced and subsequently removed from an aromatic ring makes it a useful "blocking group" in organic synthesis. masterorganicchemistry.com Chemists can strategically add a sulfonic acid group to the para-position of an activated ring, forcing subsequent substitutions to occur at the ortho-position. The blocking group can then be removed, yielding the desired ortho-substituted product which might otherwise be difficult to obtain. masterorganicchemistry.com The related methylsulfonyl group is also recognized for its ability to enhance the solubility and bioavailability of some compounds, which can be a desirable property in medicinal chemistry.

Historical Context and Emerging Research Directions for 2-Amino-5-(methylsulfonyl)phenol

While the broader classes of aminophenols and sulfonyl-containing compounds have a long history in chemical synthesis, specific documentation and dedicated research on this compound are more recent. Its emergence is likely tied to the ongoing search for novel chemical building blocks for creating new materials and therapeutic agents. The compound is available from various chemical suppliers, which indicates its use in contemporary research and development projects.

The primary application of this compound appears to be as an intermediate in the synthesis of more complex molecules, particularly in the development of new dyes and pigments. For instance, related aminophenol derivatives are used as precursors for color couplers in photography and as components in oxidative hair dyes. epo.orggoogle.com

Emerging research directions can be inferred from patent literature involving structurally similar compounds. Patents for new hair coloring agents often feature a library of aminophenol derivatives, suggesting that this compound could be a candidate for developing new shades with improved properties. google.comgoogle.com Its unique combination of functional groups offers a platform for creating novel structures with potential applications in medicinal chemistry and material science. Further research is likely to focus on exploring the biological activities of its derivatives and its utility in creating specialized polymers or other advanced materials.

Chemical and Physical Properties

Below are tables detailing some of the known properties of this compound and a comparison with its isomers and related compounds.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 43115-41-9 |

| Molecular Formula | C₇H₉NO₃S |

| Molecular Weight | 187.22 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

Table 2: Comparative Properties of Related Aminophenol Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Amino-4-(methylsulfonyl)phenol (B1265442) | 98-30-6 | C₇H₉NO₃S | 187.22 | 156-160 |

| 2-Amino-5-methylphenol (B193566) | 2835-98-5 | C₇H₉NO | 123.15 | 159-162 |

| 2-Aminophenol | 95-55-6 | C₆H₇NO | 109.13 | 174 |

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2-Amino-4-(methylsulfonyl)phenol |

| This compound |

| 2-Amino-5-methylphenol |

| 2-Aminophenol |

| 3-Aminophenol |

| 4-Amino-2-hydroxybenzoic acid |

| 4-Aminophenol |

| Acetic anhydride (B1165640) |

| Acetyl chloride |

| Aniline |

| Benzene |

| Benzoxazole (B165842) |

| Ethanol (B145695) |

| Iron |

| Ketene |

| o-Nitrochlorobenzene |

| Paracetamol (Acetaminophen) |

| Phenoxazine (B87303) |

| Pyridine (B92270) |

| Sodium nitrite (B80452) |

| Sulfanilic acid |

| Sulfanilamide |

| Sulfuric acid |

Structure

3D Structure

属性

CAS 编号 |

43115-41-9 |

|---|---|

分子式 |

C7H9NO3S |

分子量 |

187.22 g/mol |

IUPAC 名称 |

2-amino-5-methylsulfonylphenol |

InChI |

InChI=1S/C7H9NO3S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3 |

InChI 键 |

IXGURTAEYOZRDF-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N)O |

产品来源 |

United States |

Synthetic Methodologies and Route Development for 2 Amino 5 Methylsulfonyl Phenol

Exploration of Established Synthetic Pathways for Aromatic Sulfones

Aromatic sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group attached to two aryl groups. The synthesis of these compounds can be achieved through various methods. wikipedia.org

Phenolic Sulfonylation Strategies

The direct sulfonylation of phenols is a primary method for creating aryl sulfonic acids, which can be precursors to sulfones. This process often utilizes reagents like sulfuric acid, sulfur trioxide gas, or chlorosulfonic acid. google.com The reaction is typically conducted in a solvent, and various options have been explored, including nitrobenzene, ethers, and hydrocarbons. google.com

A common challenge in phenolic sulfonylation is the potential for side reactions, such as the formation of benzenesulfonic acids, which are products of electrophilic substitution on the aromatic ring. nih.gov This undesirable sulfonation can sometimes be mitigated by controlling the reaction temperature and neutralizing the mixture during workup. nih.gov

Recent advancements have focused on developing milder and more selective sulfonylation methods. For instance, the use of SO₃ complexes with nitrogen bases like pyridine (B92270) or triethylamine (B128534) has been investigated for the sulfation of phenolic compounds. nih.gov These methods can offer improved yields and reduced byproducts compared to traditional approaches. nih.gov

| Reagent | Conditions | Notes |

| Chlorosulfonic acid | Typically in a solvent like 1,2-dichloroethane (B1671644) or dialkyl carbonates | Can lead to toxic byproducts and thermal degradation of products. google.com |

| SO₃-pyridine complex | Acetonitrile (B52724), 90°C, followed by tributylamine | Can be accompanied by the formation of benzenesulfonic acid byproducts. nih.gov |

| Sulfuric acid, SO₃ gas | Often requires a solvent | A traditional method for sulfonating phenols. google.com |

Table 1: Comparison of Phenolic Sulfonylation Reagents

Introduction of the Amino Group in Phenolic Substrates

Introducing an amino group onto a phenolic ring is a critical step in the synthesis of many complex organic molecules. Several strategies exist for this transformation.

One approach involves the direct amination of phenols. Recent research has demonstrated a rhodium-catalyzed amination of phenols with various amines, producing anilines with water as the only byproduct. organic-chemistry.orgacs.org This method is notable for its broad substrate scope and tolerance of different functional groups. acs.org Metal-free alternatives for direct amination have also been developed, utilizing aminating reagents in the presence of a base. organic-chemistry.org Another direct method involves the liquid-phase amination of phenol (B47542) with ammonia (B1221849) using a Pd/C catalyst. rsc.org

Photocatalysis has also emerged as a powerful tool for the amination of phenols. A method utilizing dual catalytic pathways with iridium photocatalysis and phenol-pyridinium electron donor-acceptor complexation allows for efficient C-N coupling. acs.org

Synthesis from Toluene (B28343) Derivatives and Related Aromatic Precursors

An alternative synthetic route to aminophenol derivatives can begin with toluene or its derivatives. For example, 2-amino-5-methylphenol (B193566) can be synthesized from 2-amino-5-methyl-benzenesulfonic acid or its salts through alkaline hydrolysis under pressure. google.com This process typically involves reacting the sulfonic acid with an aqueous alkali metal hydroxide (B78521) at elevated temperatures and pressures. google.com The resulting product can then be isolated and purified. google.com

Multi-Step Synthesis Design and Optimization

The synthesis of 2-amino-5-(methylsulfonyl)phenol often requires a multi-step approach involving the strategic formation of key functional groups.

Chlorosulfonation and Subsequent Transformations

Chlorosulfonation is a widely used reaction to introduce a sulfonyl chloride group onto an aromatic ring. This group can then be converted into a sulfone. The reaction of sulfonic acid derivatives, such as sulfonyl chlorides, with organometallic reagents can produce sulfones, although this method can sometimes result in low yields and the formation of sulfoxide (B87167) byproducts. thieme-connect.com A more common and efficient method is the oxidation of thioethers (sulfides), which proceeds through a sulfoxide intermediate to form the desired sulfone. wikipedia.orgorganic-chemistry.org

Ammonolysis Reactions for Amino Functionality

Ammonolysis is a chemical process where a molecule is split by reaction with ammonia or an amine, leading to the introduction of an amino group. wikipedia.org This reaction can be used to replace a halogen atom on an aromatic ring with an amino group. google.combyjus.com The process typically involves treating a halogen-substituted aromatic compound with aqueous ammonia in an autoclave at elevated temperatures. google.com The reaction is fundamental in the production of various aromatic amines. google.comgoogle.com

Reductive Processes for Nitro Aromatic Precursors

A prevalent strategy for the synthesis of this compound involves the reduction of a corresponding nitro aromatic precursor, typically 2-nitro-5-(methylsulfonyl)phenol. This transformation is a critical step, converting the nitro group (-NO₂) into an amino group (-NH₂).

Catalytic hydrogenation is a widely employed method for this reduction, valued for its efficiency and clean reaction profile. mdpi.com This process typically utilizes hydrogen gas (H₂) as the reductant in the presence of a metal catalyst. mdpi.com Common catalysts include palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). The reaction is generally carried out under controlled temperature and pressure to ensure selective reduction of the nitro group without affecting other functional groups on the aromatic ring.

Another approach involves chemical reduction. For instance, the reduction of 2-chloro-5-nitrophenol (B15424) to 2-amino-5-chlorophenol (B1209517) has been achieved using zinc powder in the presence of hydrochloric acid. nih.gov While effective, this method may generate more byproducts compared to catalytic hydrogenation. The choice of reducing agent and reaction conditions is crucial to avoid over-reduction or undesired side reactions. For example, in the reduction of dinitrophenols, careful control of temperature and the choice of reducing agent, such as sodium disulfide, can allow for the selective reduction of one nitro group over another. google.com

The development of chemoselective reduction methods is of significant interest. For example, certain enzymes, like 3-nitrophenol (B1666305) nitroreductase from Ralstonia eutropha JMP134, can selectively reduce the nitro group of compounds like 2-chloro-5-nitrophenol to a hydroxylamino group, which can then be further transformed. nih.govnih.gov This highlights the potential of biocatalysis in providing milder and more selective reduction pathways.

Oxidative Methodologies for Sulfur Functionality

The introduction of the methylsulfonyl group is another key aspect of the synthesis. This is often achieved through the oxidation of a corresponding sulfide (B99878) (thioether) precursor. The sulfide is first synthesized and then oxidized to the sulfone.

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. organic-chemistry.orgresearchgate.netorientjchem.org The reaction can be catalyzed by various metal catalysts, such as tantalum carbide or niobium carbide, which can offer high yields and be recycled. organic-chemistry.org The choice of catalyst can influence the selectivity, with some favoring the formation of the sulfoxide (a partial oxidation product) and others promoting the full oxidation to the sulfone. organic-chemistry.org

Other oxidizing systems include urea-hydrogen peroxide, which is a stable and inexpensive reagent, and can be used in solid-state oxidations. organic-chemistry.org Oxone® (2KHSO₅·KHSO₄·K₂SO₄) is another effective oxidant that can be used without a catalyst, with the solvent choice directing the outcome towards either the sulfoxide or the sulfone. rsc.org For instance, in ethanol (B145695), the sulfoxide is favored, while in water, the sulfone is the predominant product. rsc.org

The development of metal-free oxidation methods is also a focus of research. For example, a combination of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) provides an environmentally friendly route to sulfones. organic-chemistry.org Biocatalytic oxidation, using microorganisms like Aspergillus ochraceus and Penicillium funiculosum, presents a green alternative, capable of oxidizing alkyl aryl sulfides to the corresponding sulfones in high yields under mild, solvent-free conditions. orientjchem.org

Green Chemistry Principles in Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound, aiming to reduce environmental impact and improve safety.

Catalytic Systems in Phenol Derivatization (e.g., Zeolite-Catalyzed Reactions)

Catalytic systems play a crucial role in developing greener synthetic methods. The use of catalysts, particularly heterogeneous catalysts like zeolites, offers several advantages. Zeolites are microporous aluminosilicate (B74896) minerals that can act as shape-selective catalysts, potentially leading to higher product selectivity and easier separation from the reaction mixture.

While specific examples of zeolite-catalyzed synthesis of this compound are not extensively detailed in the provided search results, the use of zeolites in related reactions, such as the synthesis of β-amino alcohols from epoxides and amines, demonstrates their potential. researchgate.net Large-pore zeolites have also been shown to be effective catalysts for the synthesis of β-hydroxy sulfides from thiophenol and cyclic carbonates, highlighting their utility in forming C-S bonds, a key step in creating the sulfide precursor for the methylsulfonyl group. researchgate.net The application of such catalytic systems to the synthesis of this compound precursors could offer a more sustainable and efficient manufacturing process.

Solvent-Free Reaction Conditions and Their Efficiency

Eliminating or reducing the use of organic solvents is a key principle of green chemistry. Solvent-free reactions can lead to reduced waste, lower costs, and simplified purification processes.

Several examples highlight the feasibility of solvent-free conditions in reactions relevant to the synthesis of this compound. For instance, the oxidation of sulfides to sulfones has been demonstrated using 30% hydrogen peroxide without any solvent, showcasing a highly efficient and environmentally friendly approach. orientjchem.org Similarly, the cleavage of epoxides with amines to form β-amino alcohols can be carried out under solvent-free conditions at elevated temperatures, yielding the desired products in high yields. researchgate.net The use of permanganate (B83412) supported on active manganese dioxide has also been effective for the oxidation of sulfides under solvent-free conditions. organic-chemistry.org These examples underscore the potential for developing a completely solvent-free or significantly solvent-reduced synthesis of this compound.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is critical for maximizing the yield and selectivity of the desired product, this compound. This involves a systematic study of various factors that can influence the reaction outcome.

Key parameters that are often optimized include:

Temperature: The reaction temperature can significantly affect the reaction rate and the formation of byproducts. For instance, in the reduction of dinitrophenols, maintaining a temperature range of 30°C to 50°C during the addition of the reducing agent is crucial for selective reduction. google.com

Pressure: In catalytic hydrogenation reactions, the pressure of hydrogen gas is a critical parameter that influences the rate of reduction.

Catalyst Loading: The amount of catalyst used can impact the reaction efficiency and cost. Optimization aims to find the minimum amount of catalyst required for a complete and selective reaction.

Reactant Stoichiometry: The molar ratio of reactants can determine the extent of the reaction and the formation of byproducts. Careful control of stoichiometry is essential, for example, to avoid over-oxidation of sulfides to sulfones when the sulfoxide is the desired product. acsgcipr.org

Solvent: The choice of solvent can influence the solubility of reactants and catalysts, as well as the reaction pathway. As seen with Oxone®, the solvent can be a determining factor in the selective oxidation of sulfides. rsc.org

pH: The acidity or basicity of the reaction medium can be crucial, particularly in reactions involving acidic or basic functional groups. For example, in the synthesis of N-(2-Sulphoethy1)-rn-aminophenol, maintaining the pH between 7 and 8 is necessary. psu.edu

The table below summarizes some of the reaction conditions that have been optimized for related transformations, providing insights into the parameters that would be critical for the synthesis of this compound.

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield/Selectivity | Reference |

| Nitro Reduction | 2,4-dinitrophenol | Sodium disulfide, Hydrated lime | Water | 20-25, then 80 | Selective reduction of the 2-nitro group | google.com |

| Nitro Reduction | 5-methoxy-2-nitrophenol | 10% Pd/C, H₂ | Ethyl acetate/ethanol | Room Temperature | 98% yield | researchgate.net |

| Sulfide Oxidation | Sulfides | Niobium carbide, H₂O₂ | Not specified | Not specified | High yield of sulfones | organic-chemistry.org |

| Sulfide Oxidation | Sulfides | Oxone® | Water | Not specified | Exclusive formation of sulfone | rsc.org |

| Sulfide Oxidation | Alkyl aryl sulfides | Aspergillus ochraceus | Solvent-free | Mild conditions | High yield of sulfones | orientjchem.org |

| Phenol Synthesis | Aryl sulfonium (B1226848) salt, Acetohydroxamic acid | Cs₂CO₃ | DMSO | 80 | 47-95% yield | nih.gov |

Table 1: Optimized Reaction Parameters for Relevant Synthetic Transformations

Fundamental Reaction Mechanisms and Kinetics of 2 Amino 5 Methylsulfonyl Phenol

Mechanistic Investigations of Nucleophilic Substitutions on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for substituted aromatic compounds. The feasibility of this reaction is highly dependent on the nature of the substituents present on the ring and the identity of the leaving group.

The methylsulfonyl (-SO2CH3) group is a strong electron-withdrawing group, which is a prerequisite for activating an aromatic ring towards nucleophilic attack. For a group to be an effective leaving group in SNAr reactions, it must be able to stabilize the negative charge that develops as it departs. While halides are common leaving groups, other functionalities can also serve this role.

The methylsulfonyl group can function as a leaving group in nucleophilic aromatic substitution, particularly when the aromatic system is further activated by other electron-withdrawing features. For instance, research has demonstrated that a methylsulfone group can act as a leaving group when attached to a highly electron-deficient pyrimidine (B1678525) ring, facilitating the synthesis of poly(arylene pyrimidine ether)s via nucleophilic substitution. rsc.org In the context of 2-Amino-5-(methylsulfonyl)phenol, the viability of the methylsulfonyl group as a leaving group would be influenced by the strong electron-donating character of the amino and hydroxyl groups, which generally disfavor SNAr reactions by increasing the electron density of the ring. numberanalytics.com

The amino (-NH2) and hydroxyl (-OH) groups are powerful activating groups, meaning they donate electron density to the aromatic ring through resonance (+M effect). wikipedia.orgyoutube.com This increase in electron density makes the ring more nucleophilic and thus generally less susceptible to attack by external nucleophiles. numberanalytics.com

The presence of these strong electron-donating groups at the ortho and para positions relative to a potential leaving group significantly retards the rate of nucleophilic aromatic substitution. For an SNAr reaction to proceed, the aromatic ring must be electron-poor to accommodate the incoming nucleophile and stabilize the negatively charged intermediate (a Meisenheimer complex). numberanalytics.com The electron-donating effects of the -NH2 and -OH groups in this compound counteract the electron-withdrawing effect of the methylsulfonyl group, making nucleophilic substitution at the ring challenging under typical conditions.

Electrophilic Aromatic Substitution Pathways and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) are dictated by the substituents already present.

In this compound, the directing effects of the three substituents are in competition:

Hydroxyl (-OH) and Amino (-NH2) Groups: These are potent activating groups and are ortho, para-directors. libretexts.orgbyjus.com They strongly stabilize the cationic intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the positions ortho and para to them. wikipedia.org

Methylsulfonyl (-SO2CH3) Group: This is a deactivating group and a meta-director. docbrown.infomasterorganicchemistry.com It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the meta position to avoid placing the positive charge of the arenium ion adjacent to the electron-deficient sulfur atom.

Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -OH | C1 | +M, -I | Strongly Activating | Ortho, Para |

| -NH2 | C2 | +M, -I | Strongly Activating | Ortho, Para |

Given the positions of the existing groups, the most activated positions for electrophilic attack would be C4 and C6, which are ortho or para to the activating -OH and -NH2 groups and are not sterically hindered. For example, in the nitration of phenols, the hydroxyl group directs the incoming nitro group to the ortho and para positions. byjus.commasterorganicchemistry.com

Electronic Effects and Resonance Interactions of the Methylsulfonyl Group

The electronic behavior of the methylsulfonyl group is central to understanding its influence on the reactivity of the aromatic ring.

The Hammett equation is a tool used in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates reaction rates (k) or equilibrium constants (K) of a reaction series to two parameters: a substituent constant (σ) and a reaction constant (ρ).

log(k/k₀) = σρ

The substituent constant, σ, measures the electronic effect (both inductive and resonance) of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The methylsulfonyl group has a large positive Hammett constant, confirming its strong electron-withdrawing nature. Studies on related aromatic sulfones have shown a strong correlation between the acidity of the compounds and the Hammett constants of the substituents, with ρ values indicating significant electronic transmission through the sulfone group. researchgate.net

Selected Hammett Constants (σp)

| Substituent | σp Value |

|---|---|

| -NH2 | -0.66 |

| -OH | -0.37 |

| -CH3 | -0.17 |

| -H | 0.00 |

| -Cl | +0.23 |

| -COOH | +0.45 |

| -SO2CH3 | +0.72 |

Data sourced from Hammett equation literature.

This quantitative data underscores the powerful electron-withdrawing capacity of the methylsulfonyl group, surpassing that of many other common groups.

The electronic influence of a substituent is a combination of inductive and resonance effects. numberanalytics.com

Inductive Effect (-I): The methylsulfonyl group exerts a strong electron-withdrawing inductive effect. The sulfur atom, bonded to two highly electronegative oxygen atoms, is electron-deficient and pulls electron density away from the aromatic ring through the sigma bond framework. wikipedia.org

Resonance Effect (-M): The methylsulfonyl group also deactivates the ring by a resonance effect. It can accept pi-electron density from the aromatic ring into available d-orbitals on the sulfur atom, further delocalizing the ring's electrons and reducing its nucleophilicity. masterorganicchemistry.com This effect is most pronounced at the ortho and para positions, which contributes to its meta-directing character in electrophilic substitutions.

In contrast, the -OH and -NH2 groups have an electron-withdrawing inductive effect (-I) due to the electronegativity of oxygen and nitrogen, but this is overwhelmingly surpassed by their powerful electron-donating resonance effect (+M), where their lone pairs are delocalized into the aromatic pi system. youtube.comyoutube.com In nearly all cases of competing resonance and inductive effects, resonance is the dominant factor. libretexts.org

The net result in this compound is a complex electronic environment. The strongly activating -OH and -NH2 groups enrich the ring with electron density, making it reactive towards electrophiles at specific positions (C4, C6). Simultaneously, the -SO2CH3 group strongly deactivates the ring, particularly at the positions ortho and para to it (C2, C4), and makes the molecule as a whole more acidic and potentially more susceptible to nucleophilic attack if other conditions are met.

Kinetic Analysis of Chemical Transformations Involving this compound

A detailed kinetic analysis of chemical transformations involving this compound is not extensively documented in publicly available scientific literature. While studies on related aminophenol compounds provide some insights into their general reactivity, specific rate constants, reaction orders, and comprehensive kinetic data for this compound are not readily found.

The reactivity of this compound is dictated by the functional groups present: an amino group (-NH2), a hydroxyl group (-OH), and a methylsulfonyl group (-SO2CH3) attached to a benzene ring. These groups influence the electron density of the aromatic ring and are key to its chemical behavior. The amino and hydroxyl groups are activating, ortho-, para-directing groups, while the methylsulfonyl group is a deactivating, meta-directing group. This substitution pattern suggests a complex interplay of electronic effects that would influence the kinetics of its reactions.

While specific kinetic data is unavailable, research on analogous compounds such as 2-aminophenol (B121084) can offer a qualitative understanding. For example, the oxidation of 2-aminophenol has been studied, revealing complex kinetics that are dependent on the oxidant and reaction conditions. rsc.orgscielo.org.mx It is plausible that this compound would undergo similar oxidative coupling reactions, though the rates would be modulated by the presence of the electron-withdrawing methylsulfonyl group.

Further research is required to establish a quantitative understanding of the reaction kinetics of this compound. Such studies would involve systematic variation of reactant concentrations, temperature, and catalysts to determine rate laws and activation parameters for its various chemical transformations.

Advanced Derivatization Strategies and Chemical Transformations

Selective Functionalization of Amino and Hydroxyl Groups

The presence of both an amino and a hydroxyl group on the aromatic ring of 2-Amino-5-(methylsulfonyl)phenol offers opportunities for selective functionalization. The differing reactivity of these two groups allows for controlled chemical modifications, such as acylation and alkylation of the amino group, and etherification and esterification of the phenolic hydroxyl.

Acylation and Alkylation of the Amino Moiety

The amino group of this compound can be readily acylated or alkylated to introduce a wide range of functional groups. These reactions are fundamental in medicinal chemistry for the synthesis of new therapeutic agents. For instance, the acylation of aminothiazoles with acid chlorides in the presence of a base like triethylamine (B128534) is a common strategy to produce N-acylated derivatives. mdpi.com Similarly, the amino group can undergo alkylation reactions, further expanding the structural diversity of the resulting compounds.

Etherification and Esterification of the Phenolic Hydroxyl

The phenolic hydroxyl group provides another site for chemical modification through etherification and esterification. These reactions can alter the physicochemical properties of the parent molecule, such as its solubility and bioavailability. The synthesis of various phenol (B47542) derivatives highlights the versatility of these functionalization strategies. globalresearchonline.net

Synthesis of Heterocyclic Compounds and Scaffolds

The this compound moiety can be incorporated into various heterocyclic systems, which are prevalent in many biologically active compounds. These include Schiff bases, thiazoles, thiadiazoles, and tetrazoles.

Formation of Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. The amino group of this compound can react with various aldehydes to form Schiff base derivatives. japsonline.comiosrjournals.org These compounds are known for their diverse biological activities and their use as ligands in coordination chemistry. japsonline.comiosrjournals.orgrsc.org The synthesis of a novel Schiff base, 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol, has been reported, demonstrating the utility of this reaction. japsonline.com

Incorporation into Thiazole (B1198619) and Thiadiazole Ring Systems

Thiazole and thiadiazole rings are important five-membered heterocycles found in many pharmaceuticals. The this compound scaffold can be used to construct these ring systems. For example, 2-aminothiazole (B372263) derivatives can be synthesized from α-haloketones and thiourea. organic-chemistry.orgresearchgate.net The Hantzsch thiazole synthesis is a classic method for this transformation. organic-chemistry.org Similarly, 2-amino-1,3,4-thiadiazole (B1665364) derivatives can be prepared through various synthetic routes, often involving the cyclization of thiosemicarbazide (B42300) derivatives. uobaghdad.edu.iqgoogle.comnih.govnih.gov

Synthesis of Tetrazole-Containing Structures

Tetrazoles are another class of nitrogen-containing heterocycles with significant applications in medicinal chemistry, often serving as bioisosteres for carboxylic acids. researchgate.net The synthesis of tetrazoles can be achieved through several methods, including the [3+2] cycloaddition of azides with nitriles. researchgate.netnih.gov While direct synthesis from this compound is less common, derivatives of this compound can be functionalized to include a nitrile or azide (B81097) group, which can then be converted to a tetrazole ring. nih.govorganic-chemistry.orgresearchgate.net

Derivatization to Pyrazoline and Pyrimidine (B1678525) Analogs

The synthesis of pyrazoline and pyrimidine rings from aromatic amines and phenols is a well-established area of heterocyclic chemistry. While specific literature detailing the direct conversion of this compound to these analogs is not extensively available, the known reactivity of its functional groups allows for the postulation of viable synthetic routes.

Synthesis of Pyrazoline Analogs:

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common route to 2-pyrazolines involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. nih.govnih.gov To achieve this from this compound, a multi-step synthesis would be necessary to first introduce a chalcone-like moiety.

One potential, though not explicitly documented, pathway could involve the initial acylation of the phenolic hydroxyl group, followed by a Fries rearrangement or a similar reaction to introduce an acetyl group onto the aromatic ring. Subsequent Claisen-Schmidt condensation with an appropriate aromatic aldehyde would yield the required α,β-unsaturated ketone intermediate. This intermediate could then be reacted with hydrazine hydrate (B1144303) or a substituted hydrazine to afford the desired pyrazoline derivative. The reaction conditions for such a sequence would need to be carefully optimized to manage the reactivity of the amino and sulfonyl groups.

General Reaction Scheme for Pyrazoline Synthesis:

Step 1: Chalcone (B49325) Formation: An appropriate ketone (derived from the starting material) is reacted with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone.

Step 2: Cyclization: The resulting chalcone is then treated with hydrazine hydrate (H₂N-NH₂) or a substituted hydrazine in a suitable solvent, such as ethanol (B145695) or acetic acid, often with heating, to yield the pyrazoline ring. nih.gov

Synthesis of Pyrimidine Analogs:

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. The synthesis of pyrimidine derivatives from this compound is more direct, primarily leveraging the reactivity of the amino group.

A plausible and common method involves the reaction of the amino group of this compound with a 1,3-dicarbonyl compound (such as acetylacetone (B45752) or ethyl acetoacetate) or its synthetic equivalent. This condensation reaction, typically carried out under acidic or basic catalysis, would lead to the formation of the pyrimidine ring. The presence of the hydroxyl and methylsulfonyl groups on the phenyl ring of the resulting pyrimidine derivative could be advantageous for further functionalization or for modulating the electronic properties and biological activity of the final compound.

Another approach could involve the reaction with reagents like formamide, which can serve as a source for the additional carbon and nitrogen atoms needed to construct the pyrimidine ring, particularly when reacting with an appropriately substituted precursor derived from the starting aminophenol. nih.gov

| Derivative Class | General Synthetic Precursor | Key Reagents | Reaction Type |

| Pyrazoline | α,β-Unsaturated Ketone (Chalcone) | Hydrazine Hydrate, Phenylhydrazine | Cyclocondensation |

| Pyrimidine | 1,3-Dicarbonyl Compound | Acetylacetone, Ethyl Acetoacetate | Condensation/Cyclization |

Derivatization for Specialized Chemical Applications

The functional groups of this compound provide handles for a variety of chemical transformations, leading to derivatives with potential uses in fields such as dye chemistry, coordination chemistry, and materials science.

Azo Dye Synthesis:

The primary amino group of this compound can be readily diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be coupled with various aromatic compounds (coupling components), such as phenols, naphthols, or aromatic amines, to form highly colored azo dyes. The presence of the electron-withdrawing methylsulfonyl group and the electron-donating hydroxyl group can influence the color and fastness properties of the resulting dyes. The general reaction involves the electrophilic substitution of the diazonium salt onto an electron-rich aromatic ring.

Schiff Base Formation and Coordination Chemistry:

The amino group can also undergo condensation with aldehydes or ketones to form Schiff bases (imines). These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol. The resulting Schiff base ligands, containing the 2-hydroxy-5-(methylsulfonyl)phenyl moiety, can coordinate with various metal ions through the imine nitrogen and the phenolic oxygen atoms. Such metal complexes have potential applications in catalysis and as novel materials with interesting magnetic or optical properties. For instance, Schiff bases derived from related aminophenols have been used to prepare complexes with metals like palladium, rhodium, and iron. evitachem.comsigmaaldrich.com

Derivatization of the Phenolic Hydroxyl Group:

The hydroxyl group can be derivatized through O-alkylation or O-acylation reactions. O-alkylation with alkyl halides under basic conditions yields the corresponding ether derivatives. O-acylation with acid chlorides or anhydrides produces ester derivatives. These modifications can be used to protect the hydroxyl group during other synthetic transformations or to modulate the solubility and other physicochemical properties of the molecule.

Other Potential Derivatizations:

N-Alkylation and N-Acylation: The amino group can be alkylated or acylated to introduce various substituents, which can further be used to build more complex molecular architectures.

Electrophilic Aromatic Substitution: The electron-donating character of the amino and hydroxyl groups activates the aromatic ring towards electrophilic substitution reactions, such as halogenation or nitration, although the directing effects of the existing substituents would need to be considered. savemyexams.com

| Functional Group | Reaction Type | Reagents | Product Class | Potential Application |

| Amino Group | Diazotization & Azo Coupling | NaNO₂, HCl; Aromatic Coupling Component | Azo Dyes | Colorants |

| Amino Group | Condensation | Aldehydes, Ketones | Schiff Bases | Ligands for Metal Complexes, Catalysis |

| Hydroxyl Group | O-Alkylation | Alkyl Halides, Base | Ethers | Synthetic Intermediates |

| Hydroxyl Group | O-Acylation | Acid Chlorides, Anhydrides | Esters | Synthetic Intermediates |

Computational and Theoretical Studies of 2 Amino 5 Methylsulfonyl Phenol

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are pivotal in elucidating the fine details of molecular geometry and conformational preferences. Through these computational techniques, a molecule's most stable three-dimensional structure can be determined, and the energy landscape of its various shapes can be mapped.

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. In the case of 2-Amino-5-(methylsulfonyl)phenol, DFT calculations would be employed to find the molecule's lowest energy structure, a process known as geometric optimization. This involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is located, corresponding to a stable conformation.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds in this compound, specifically the C-N bond of the amino group, the C-S bond of the methylsulfonyl group, and the C-O bond of the hydroxyl group, gives rise to multiple possible conformations. A thorough conformational analysis involves exploring the potential energy surface (PES) of the molecule by systematically rotating these bonds and calculating the corresponding energy at each step.

Electronic Structure Analysis and Bonding Characteristics

The arrangement of electrons within a molecule dictates its chemical properties and reactivity. Computational methods provide a detailed picture of the electronic landscape, offering insights into how and where a molecule is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenol (B47542) ring, while the LUMO is likely to be distributed over the electron-withdrawing methylsulfonyl group and the aromatic ring. The precise energies of these orbitals and the magnitude of the HOMO-LUMO gap would be determined through quantum chemical calculations.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This data is illustrative and would require specific computational studies to be confirmed.)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform. In this compound, the different electronegativities of the oxygen, nitrogen, and sulfur atoms compared to carbon and hydrogen lead to a polarized charge distribution. This can be visualized using an electrostatic potential (ESP) map, which displays the electrostatic potential on the electron density surface of the molecule.

Regions of negative electrostatic potential, typically colored red or yellow, indicate areas that are rich in electrons and are prone to electrophilic attack. In this molecule, these would be expected around the oxygen and nitrogen atoms. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and susceptible to nucleophilic attack. Such areas would likely be found around the hydrogen atoms of the amino and hydroxyl groups, as well as the sulfur atom of the methylsulfonyl group.

Intramolecular Interactions and Stabilizing Forces

The specific arrangement of the functional groups in this compound allows for the possibility of intramolecular hydrogen bonding. For example, a hydrogen bond could form between the hydrogen of the hydroxyl group and an oxygen atom of the methylsulfonyl group, or between a hydrogen of the amino group and the oxygen of the hydroxyl group.

Intermolecular Interactions and Supramolecular Chemistry

The arrangement of molecules in the solid state is dictated by a variety of intermolecular forces. For this compound, the presence of strong hydrogen bond donors (amino and hydroxyl groups) and acceptors (sulfonyl and hydroxyl oxygens) suggests a rich supramolecular chemistry dominated by hydrogen bonding.

Hydrogen Bonding Networks and Crystal Packing Analysis

Computational studies on substituted phenols demonstrate that intramolecular hydrogen bonds can also play a significant role in determining the preferred conformation. acs.orgacs.org For this compound, an intramolecular hydrogen bond between the hydroxyl group and the amino group is possible. The strength of such an interaction can be computationally estimated by calculating the enthalpy difference between the hydrogen-bonded conformer and a conformer where the hydroxyl group is rotated away. acs.org

Table 1: Calculated Intermolecular Interaction Energies in Phenol-Water Complexes

| Interaction Type | Interaction Energy (kcal/mol) - Gas Phase | Interaction Energy (kcal/mol) - Aqueous Phase |

| Phenol(-OH)···OH₂ | -8.5 | -7.2 |

| Phenol(π)···H₂O | -3.1 | -2.5 |

Data adapted from computational studies on phenol-water complexes to illustrate typical hydrogen bond energies. scirp.org

The interplay between intramolecular and intermolecular hydrogen bonds will ultimately dictate the final crystal packing. It is plausible that the molecules form hydrogen-bonded dimers or chains, which then assemble into a three-dimensional structure through weaker interactions.

Noncovalent Interactions in Solid-State Structures

Beyond classical hydrogen bonds, other noncovalent interactions are crucial in defining the solid-state architecture of organic molecules. unam.mxcedia.edu.ec These include π-π stacking interactions between aromatic rings, C-H···π interactions, and van der Waals forces. mdpi.com For this compound, the aromatic ring is electron-rich due to the amino and hydroxyl substituents, which could favor stacking interactions.

The analysis of Hirshfeld surfaces is a powerful computational tool to visualize and quantify intermolecular contacts in a crystal. mdpi.com This method allows for the identification of regions of close contact between neighboring molecules and the characterization of the nature of these interactions. Reduced Density Gradient (RDG) analysis is another computational technique that helps in visualizing weak noncovalent interactions. mdpi.com Isosurfaces of the RDG can distinguish between attractive hydrogen bonding interactions, weaker van der Waals interactions, and repulsive steric clashes. cedia.edu.ecresearchgate.net

Reaction Mechanism Elucidation Through Computational Modeling

Computational chemistry provides indispensable tools for investigating reaction mechanisms at a molecular level. For a molecule like this compound, with multiple reactive sites, theoretical calculations can predict the most likely pathways for various transformations.

Transition State Characterization and Reaction Pathway Simulations

Density Functional Theory (DFT) is a widely used computational method to explore reaction mechanisms. rsc.orgresearchgate.netnih.gov By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. The characterization of transition states, which are first-order saddle points on the potential energy surface, is crucial for understanding the kinetics of a reaction.

For electrophilic aromatic substitution reactions involving this compound, DFT calculations can be employed to model the formation of the sigma complex (Wheland intermediate) and the subsequent proton loss. The activation energies associated with attack at different positions on the aromatic ring can be calculated to predict the regioselectivity of the reaction. Similarly, for oxidation reactions of the phenol group, computational models can elucidate the mechanism, for instance, by determining whether the reaction proceeds via a hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) pathway. acs.org

Prediction of Reaction Selectivity and Kinetic Parameters

The relative energies of the transition states for competing reaction pathways allow for the prediction of reaction selectivity. The pathway with the lowest activation energy will be the kinetically favored one. Kinetic parameters, such as the rate constant, can be estimated using transition state theory, which relates the rate of reaction to the free energy of activation.

For instance, in the case of reactions involving the amino group, such as acylation or Schiff base formation, computational models can predict the reactivity of the nitrogen lone pair and the steric hindrance around it. The electronic effects of the hydroxyl and methylsulfonyl groups on the nucleophilicity of the amino group can be quantified through population analysis and molecular orbital calculations.

Table 2: Calculated Activation Barriers for Phenol Oxidation by a Cupric-Superoxo Complex

| Substituted Phenol | Reaction Pathway | Activation Barrier (kcal/mol) |

| p-OMe-DTBP | Hydrogen Atom Transfer | 11.0 |

| p-Me-DTBP | Hydrogen Atom Transfer | 13.5 |

Data from a study on substituted phenols illustrating the use of computational methods to determine kinetic parameters. acs.org

Molecular Docking Studies and Ligand-Target Interaction Modeling (Academic focus on methodology)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netufms.brnih.gov This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, such as a protein or enzyme.

The methodology of a typical molecular docking study involves several key steps. First, the three-dimensional structures of the ligand (e.g., this compound) and the target protein are obtained, often from experimental sources like the Protein Data Bank (PDB) or generated through homology modeling. The ligand structure is typically optimized to its lowest energy conformation.

Next, a docking algorithm is used to explore the conformational space of the ligand within the binding site of the protein. These algorithms generate a large number of possible binding poses. Each of these poses is then evaluated using a scoring function, which estimates the binding free energy of the complex. The scoring function takes into account various intermolecular interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. researchgate.net

The final step is the analysis of the docking results. The poses with the best scores are examined to identify the most likely binding mode of the ligand. This analysis provides insights into the key amino acid residues involved in the interaction and the nature of the forces that stabilize the ligand-protein complex. For this compound, docking studies could reveal how the amino, hydroxyl, and methylsulfonyl groups contribute to binding affinity and selectivity for a particular target. acs.orgnih.gov

Table 3: Common Software and Algorithms in Molecular Docking

| Software | Docking Algorithm | Scoring Function Principles |

| AutoDock | Lamarckian Genetic Algorithm | Empirical Free Energy Function |

| GOLD | Genetic Algorithm | Forcefield-based (ChemScore, GoldScore) |

| Glide | Hierarchical Search | Empirical (GlideScore) |

| MOE-Dock | Triangle Matcher & Alpha PMI | Forcefield-based (Affinity dG) |

This table provides examples of commonly used tools in molecular docking studies.

Comprehensive Search Reveals No Specific Computational or Theoretical Studies on this compound

Despite a thorough and systematic search of scientific literature and databases, no specific computational and theoretical studies focusing on the chemical compound this compound were identified. As a result, the generation of an article with the requested detailed sections on its in silico assessment and molecular recognition principles is not possible at this time.

A comprehensive search strategy was employed to locate relevant research, utilizing a variety of specific keywords and phrases. These included, but were not limited to, "this compound" in conjunction with terms such as "computational chemistry," "molecular docking," "DFT study," and "in silico analysis." The search was conducted across a wide range of scientific and academic search engines and databases.

The investigation aimed to uncover data for the following specific areas of inquiry as per the user's request:

Understanding Molecular Recognition Principles at a Computational Level:This area focuses on the use of computational methods to understand the fundamental forces and structural features that govern how this compound recognizes and binds to a specific target. This can include analysis of hydrogen bonds, hydrophobic interactions, and electrostatic contributions to binding.

The absence of specific research on this particular compound prevents the creation of an evidence-based article that meets the required standards of scientific accuracy and detail. While computational studies exist for structurally related compounds such as other aminophenol or sulfonyl-containing molecules, the strict requirement to focus solely on this compound means that extrapolating from these other studies would be inappropriate and would not adhere to the provided instructions.

Therefore, until research focusing specifically on the computational and theoretical properties of this compound is published, it is not feasible to generate the requested content.

Spectroscopic and Diffraction Based Structural Characterization of 2 Amino 5 Methylsulfonyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the connectivity and chemical environment of each atom can be determined.

Predicted ¹H NMR Data for 2-Amino-5-(methylsulfonyl)phenol

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.8 - 7.5 | Multiplet |

| Aromatic H | 6.8 - 7.5 | Multiplet |

| Aromatic H | 6.8 - 7.5 | Multiplet |

| -SO₂CH₃ | ~3.1 | Singlet |

| -NH₂ | Variable (Broad) | Singlet |

This is a predicted table as experimental data is not available in the provided search results.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon of the sulfonyl group. The carbons directly attached to the electron-withdrawing sulfonyl group and the electron-donating amino and hydroxyl groups will show characteristic shifts. For instance, the carbon atom bonded to the hydroxyl group is expected to be significantly downfield. Data from related compounds like 2-aminophenol (B121084) and 2-amino-5-nitrophenol (B90527) can help in assigning these carbon signals lgcstandards.comchemicalbook.com.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | ~145-155 |

| C-NH₂ | ~135-145 |

| C-SO₂ | ~130-140 |

| Aromatic C | ~115-130 |

| Aromatic C | ~115-130 |

| Aromatic C | ~115-130 |

This is a predicted table as experimental data is not available in the provided search results.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, S=O, and C-S bonds, as well as for the aromatic ring. For example, IR spectra of the related compound 2-amino-5-methylphenol (B193566) show characteristic peaks for the amine and hydroxyl groups nih.gov.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the sulfonyl group and the vibrations of the aromatic ring, which are often weak in the IR spectrum.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | O-H stretch | 3200-3600 (Broad) |

| -NH₂ | N-H stretch | 3300-3500 (Two bands) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aromatic C=C | C=C stretch | 1450-1600 |

| -SO₂ | Asymmetric S=O stretch | 1300-1350 |

| -SO₂ | Symmetric S=O stretch | 1120-1160 |

| C-N | C-N stretch | 1250-1350 |

This is a predicted table based on characteristic functional group frequencies.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy, which allows for the determination of its elemental formula. The molecular formula for this compound is C₇H₉NO₃S. The exact mass can be calculated and compared with the experimentally determined value to confirm the identity of the compound. The isomer 2-amino-4-(methylsulfonyl)phenol (B1265442) has a molecular weight of 187.22 g/mol chemicalbook.com.

In mass spectrometry, molecules are ionized and then fragmented. The resulting pattern of fragment ions is unique to the molecule's structure and can be used for confirmation. For this compound, fragmentation would likely initiate with the loss of the methyl group from the sulfonyl moiety or the loss of the entire sulfonyl group. Subsequent fragmentation could involve the loss of small, stable molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the aromatic ring. The analysis of fragmentation patterns of related molecules, such as derivatives of 2-amino-5-methylphenol, can aid in interpreting the mass spectrum globalresearchonline.net.

Predicted Key Fragment Ions for this compound in MS

| m/z | Proposed Fragment Ion |

|---|---|

| 187 | [M]⁺ |

| 172 | [M - CH₃]⁺ |

| 108 | [M - SO₂CH₃]⁺ |

This is a predicted table of possible fragmentation patterns.

Table of Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 43115-41-9 bldpharm.com |

| 2-Amino-5-methylphenol | 2835-98-5 lgcstandards.comnih.govsigmaaldrich.comthermofisher.comscbt.com |

| 2-Aminophenol | 95-55-6 chemicalbook.com |

| 2-Amino-5-nitrophenol | 121-88-0 chemicalbook.com |

| 2-Amino-4-(methylsulfonyl)phenol | 98-30-6 chemicalbook.com |

X-ray Diffraction (XRD) Studies

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

Information not available.

Analysis of Crystal Parameters, Unit Cell Data, and Intermolecular Interactions

Information not available.

Advanced Analytical Method Development for 2 Amino 5 Methylsulfonyl Phenol and Its Analogs

Chromatographic Separation and Analysis

Chromatography, a cornerstone of analytical chemistry, provides powerful tools for separating and quantifying 2-Amino-5-(methylsulfonyl)phenol from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a preferred method for the analysis of non-volatile and thermally sensitive compounds like aminophenols. sigmaaldrich.com Its versatility allows for various separation modes, with reversed-phase (RP) being the most common for these types of analytes. hplc.eu

Reverse-phase HPLC (RP-HPLC) is widely used for the separation of polar and non-polar compounds. For aminophenol analogs, such as 2-Amino-4-(methylsulfonyl)phenol (B1265442), a simple RP-HPLC method can be employed. sielc.com The separation is typically achieved on a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous buffer, such as water containing an acid like phosphoric acid or trifluoroacetic acid (TFA), to ensure good peak shape. hplc.eusielc.com

Method development for a related compound, 2-amino-5-nitrophenol (B90527), involved a Luna C18 column with an isocratic mobile phase of deionized water (containing 0.1% TFA) and acetonitrile (0.1% TFA) in a 65:35 ratio. nih.gov The validation of such methods typically demonstrates high linearity, accuracy, and precision, making them suitable for quantitative analysis in various biological and environmental samples. nih.govnih.gov Optimization often involves adjusting mobile phase composition, pH, and column temperature to achieve baseline separation from impurities and other matrix components. nih.govmdpi.com

Table 1: Typical Reverse Phase HPLC Conditions for Aminophenol Analogs

Click on the headers to sort the table.

| Parameter | Condition | Source |

| Column | Newcrom R1 or Luna C18 (150 x 3.00 mm, 3u) | sielc.comnih.gov |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid or 0.1% TFA | sielc.comnih.gov |

| LC Condition | Isocratic | nih.gov |

| Flow Rate | 0.35 - 1.0 mL/min | nih.govnih.gov |

| Detection | UV-Vis (200-228 nm) | nih.govnih.gov |

| Column Temperature | 40 °C | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis and improved resolution compared to traditional HPLC. This technology significantly enhances sample throughput, which is critical in settings like pharmaceutical quality control and metabolomics. chromatographyonline.commdpi.com The principles of separation in UPLC are the same as in HPLC, but the higher pressures and smaller particle sizes lead to sharper and narrower peaks. mdpi.com For compounds like this compound and its analogs, transitioning an HPLC method to a UPLC format can be achieved by using columns with smaller 3 µm particles for faster applications. sielc.comsielc.com UPLC-based methods have been successfully developed for the rapid analysis of other amino compounds, demonstrating a significant reduction in analysis time while maintaining or improving separation efficiency. mdpi.commdpi.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Approaches

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov However, polar, non-volatile compounds like amino acids and aminophenols are not directly suitable for GC analysis as they are thermally labile. sigmaaldrich.comnih.gov Therefore, a crucial step of chemical derivatization is required to convert these analytes into more volatile and less reactive forms. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens on the amine and hydroxyl groups are replaced with a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

Once derivatized, the compounds can be analyzed by GC, often coupled with a Mass Spectrometry (GC-MS) detector for definitive identification. irjet.net The mass spectrometer provides structural information based on the fragmentation pattern of the analyte, offering high selectivity. nih.gov A GC-MS method was developed for the determination of 4-aminophenol (B1666318) impurity in paracetamol tablets, which required no derivatization but serves as an example of direct injection for a related compound. irjet.net However, for most aminophenols and amino acids, derivatization is indispensable for achieving good chromatographic results. nih.gov

Table 2: Typical GC-MS Parameters for Aminophenol Analysis

Click on the headers to sort the table.

| Parameter | Condition | Source |

| Derivatization | Required for polar aminophenols (e.g., Silylation) | sigmaaldrich.com |

| Injector Temperature | 250 °C | irjet.net |

| Column Program | Initial hold at 60°C, ramp to 240°C at 10°C/min | irjet.net |

| Ionization Mode | Electron Impact (EI) at 70 eV | irjet.net |

| Source Temperature | 240 °C | irjet.net |

| Detection | Mass Selective Detector (Total Ion Current) | irjet.net |

Electrochemical Detection and Sensing Methodologies

Electrochemical methods offer a sensitive, rapid, and low-cost alternative for the analysis of electroactive compounds like phenols and aminophenols. irispublishers.com These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Development of Indirect Electroanalytical Protocols for Phenolic Compounds

While direct electrochemical detection is possible, indirect methods have been developed to enhance sensitivity and overcome limitations. irispublishers.com A novel indirect electrochemical protocol for detecting phenols involves adapting an established optical method. rsc.orgrsc.org This method uses a mediator compound, such as 4-aminoantipyrine (B1666024), which reacts with the target phenolic compound in a process that can be monitored electrochemically. rsc.orgrsc.orgscispace.com

The process involves the electrochemical oxidation of the phenol (B47542) to a phenoxy radical. rsc.org This radical then reacts with the mediator (e.g., 4-aminoantipyrine) to form a quinoneimine product. rsc.orgscispace.com This resulting product is electrochemically active and provides an indirect analytical signal that is proportional to the concentration of the target phenol. rsc.orgresearchgate.net This approach advantageously avoids the need for chemical oxidizing agents like potassium ferricyanide, which are required in the traditional colorimetric method. irispublishers.comrsc.org Various pyrazoline substitution products have been evaluated as potential mediators for the indirect detection of different phenolic compounds in samples like drinking water. rsc.orgscispace.com This indirect approach has been concluded to be advantageous over direct electroanalytical sensing for phenols. irispublishers.com

Evaluation of Mediators for Electrochemical Sensing

The electrochemical detection of phenolic compounds can be significantly enhanced through indirect methods that employ mediator molecules. These mediators react with the target phenol to generate a new, electrochemically active product, which then provides a measurable analytical signal. semanticscholar.org This approach is particularly useful for phenols that may have high oxidation potentials or exhibit poor electrochemical responses on their own.

A key strategy involves an electrochemical adaptation of the well-established optical protocol where pyrazoline compounds react with phenols to form a quinoneimine product. semanticscholar.org This product is electrochemically active, allowing for the indirect determination of the target phenol concentration. semanticscholar.org Research has been conducted to evaluate various pyrazoline substitution products for their efficacy as mediators in the indirect electrochemical detection of phenols. semanticscholar.orgrsc.org

In one such study, a range of commercially available pyrazoline derivatives were assessed. semanticscholar.orgrsc.org Among the compounds evaluated was 3-amino-1-(2-amino-4-methyl-sulfonylphenyl)-2-pyrazolin-5-one hydrochloride, an analog of this compound. semanticscholar.orgrsc.org The study successfully demonstrated the principle using 4-aminoantipyrine as a mediator to detect phenol, 2-chlorophenol, 4-chlorophenol, and 2,4-dichlorophenol (B122985) in drinking water samples. semanticscholar.orgrsc.org The process is pH-dependent, with an optimal pH of 10 being identified for the reaction between phenols and 4-aminoantipyrine when using a boron-doped diamond electrode. rsc.org The selection of an appropriate mediator is crucial for the sensitivity and selectivity of the electrochemical sensor. mdpi.com

Below is a table of pyrazoline-based compounds that have been evaluated as potential mediators for the electrochemical sensing of phenols. semanticscholar.orgrsc.org

Table 1: Evaluated Mediators for Indirect Electrochemical Detection of Phenols

| Mediator Compound |

|---|

| 4-dimethylaminoantipyrine |

| Antipyrine |

| 3-methyl-1-(2-phenylethyl)-2-pyrazolin-5-one |

| 3-amino-1-(1-naphthylmethyl)-2-Pyrazolin-5-one |

| 4-amino-1,2-dimethyl-3-pentadecyl-3-pyrazolin-5-one hydrochloride |

| 3-amino-1-(2-amino-4-methyl-sulfonylphenyl)-2-pyrazolin-5-one hydrochloride |

Data sourced from studies on indirect electroanalytical detection of phenols. semanticscholar.orgrsc.org

Strategies for Isolation and Preparative Separation of Analogs

The synthesis of this compound and its analogs often results in mixtures containing starting materials, intermediates, and by-products. Therefore, effective isolation and purification methods are essential to obtain compounds of high purity for further use. A variety of chromatographic and non-chromatographic techniques are employed for the preparative separation of aminophenol derivatives.

One common and effective method for the purification of 2-aminophenol (B121084) derivatives is column chromatography. For instance, a synthesized 2-aminophenol derivative was successfully purified using column chromatography on a silica (B1680970) gel stationary phase with benzene (B151609) serving as the eluent. google.com This technique separates compounds based on their differential adsorption to the stationary phase.

Another widely used strategy for isolation involves precipitation by pH adjustment. In the preparation of 2-amino-5-alkyl-phenols, the target compound is precipitated from an acidic aqueous solution by neutralization with a base, such as aqueous sodium hydroxide (B78521), to a pH range of 4.5 to 6.0. google.com The resulting solid can then be isolated by standard procedures like filtration and washing with water. google.com This process may also include a clarification step, where the solution is treated with activated charcoal to remove tarry impurities before precipitation. google.com

For higher resolution separations, High-Performance Liquid Chromatography (HPLC) is a powerful tool that can be scaled up for preparative purposes. Various HPLC methods have been developed for the analytical separation of aminophenol isomers and impurities, and these can be adapted for preparative scale. oup.comnih.gov These methods often utilize reversed-phase chromatography, with C18 columns being common. nih.gov Furthermore, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers unique selectivity. For example, a mixed-mode reversed-phase/cation exchange stationary phase has been used for the separation of acetaminophen (B1664979) and its aminophenol-related impurities. oup.com The choice of mobile phase, typically a buffered aqueous solution with an organic modifier like methanol (B129727) or acetonitrile, is critical for achieving optimal separation. oup.comnih.govsielc.com

The table below summarizes various strategies for the isolation and separation of aminophenol analogs.

Table 2: Isolation and Preparative Separation Strategies for Aminophenol Analogs

| Technique | Stationary/Solid Phase | Mobile Phase/Conditions | Application Example |

|---|---|---|---|

| Column Chromatography | Silica Gel | Benzene | Purification of a 2-aminophenol derivative. google.com |

| Precipitation & Filtration | Not Applicable | pH adjustment to 4.5-6.0 using NaOH. google.com | Isolation of 2-amino-5-methyl-phenol. google.com |

| Adsorption/Clarification | Activated Charcoal | Aqueous solution | Removal of tarry impurities prior to isolation. google.com |

| Preparative HPLC (Reversed-Phase) | Luna 5 µm C18 column | 0.05 M LiCl solution with 18% methanol, pH 4.0. nih.gov | Determination of 4-aminophenol impurity. nih.gov |

Role of 2 Amino 5 Methylsulfonyl Phenol As a Versatile Chemical Building Block

Precursor for the Synthesis of Complex Organic Molecules

2-Amino-5-(methylsulfonyl)phenol is a pivotal starting material for the synthesis of more elaborate organic structures. The presence of multiple reactive sites—the nucleophilic amino and hydroxyl groups, and the aromatic ring activated by these substituents—provides chemists with a powerful tool for constructing complex molecular architectures.

The structure of this compound is ideally suited for the synthesis of a variety of functionalized aromatic systems. The amino and hydroxyl groups can direct electrophilic aromatic substitution to specific positions on the ring, or they can be chemically modified to introduce a wide range of other functional groups.

The amino group can be diazotized and subsequently replaced with various substituents, a classic and powerful method in aromatic chemistry. Furthermore, the inherent nucleophilicity of the amino and hydroxyl groups allows for their participation in coupling reactions to form larger, more complex aromatic structures. The electron-withdrawing nature of the methylsulfonyl group also influences the reactivity of the aromatic ring, providing regiochemical control in certain synthetic transformations.

| Reagent/Reaction Type | Resulting Functionalized Aromatic System | Significance |

| Electrophilic Aromatic Substitution | Halogenated, nitrated, or sulfonated phenol (B47542) derivatives | Introduction of key functional groups for further synthetic elaboration. |

| Diazotization-Sandmeyer/Schiemann Reaction | Aryl halides, cyanides, etc. | Versatile handles for cross-coupling reactions to build complexity. |

| Buchwald-Hartwig Amination | N-Aryl or N-alkyl derivatives | Formation of C-N bonds, crucial in many biologically active molecules. |

| Ether Synthesis (e.g., Williamson) | Aryl ethers | Modification of the phenolic hydroxyl group to tune properties. |

This table presents potential transformations based on the known reactivity of aminophenols.

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. The ortho-disposed amino and hydroxyl groups are perfectly positioned to undergo condensation reactions with a variety of bifunctional reagents to form fused heterocyclic rings.

Benzoxazoles: The reaction of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives is a well-established route to benzoxazoles, a heterocyclic scaffold found in many biologically active compounds. researchgate.netnih.govresearchgate.netnih.govresearchgate.net The general reaction involves the condensation of the amino group with a carbonyl compound, followed by intramolecular cyclization of the resulting Schiff base or amide, with the hydroxyl group displacing a leaving group to form the oxazole (B20620) ring. The methylsulfonyl group at the 5-position of the resulting benzoxazole (B165842) can significantly influence the molecule's electronic properties and biological activity.

Phenoxazines: Phenoxazines are another important class of heterocyclic compounds that can be synthesized from 2-aminophenol (B121084) derivatives. nih.gov These tricyclic systems are known for their unique photophysical properties and have been investigated for applications in materials science and as fluorescent probes. The synthesis can involve the oxidative coupling of two molecules of the aminophenol or the condensation of the aminophenol with a suitably substituted catechol or quinone derivative. The presence of the methylsulfonyl group can modulate the electronic structure of the phenoxazine (B87303) core, impacting its fluorescence and redox properties.

| Heterocyclic Framework | General Synthetic Precursors | Key Reaction Type |

| Benzoxazoles | Aldehydes, Carboxylic Acids, Acyl Chlorides | Condensation/Cyclization |

| Phenoxazines | Substituted Catechols, Quinones, or self-condensation | Oxidative Coupling/Condensation |